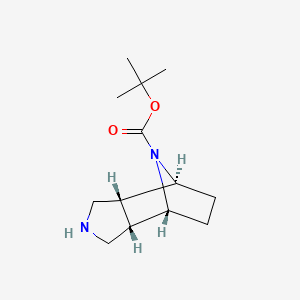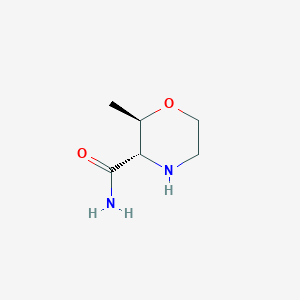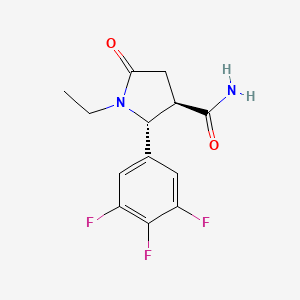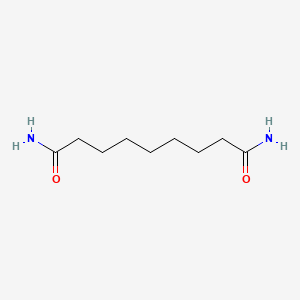
壬二酰胺
描述
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial properties.
Industry: Utilized in the formulation of cosmetics and personal care products due to its emollient properties.
作用机制
Target of Action
Nonanediamide, also known as azelamide, is a naturally occurring analog of Capsaicin, isolated from peppers . It primarily targets the VR1 (vanilloid/TRPV1 receptor) . This receptor plays a crucial role in the transmission and modulation of pain, as well as the integration of diverse painful stimuli .
Mode of Action
Nonanediamide acts as an agonist of the VR1 receptor . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, nonanediamide binds to the VR1 receptor and activates it, which can lead to various physiological responses such as pain relief .
Biochemical Pathways
It is known that nonanediamide and other similar compounds can influence thebiosynthesis of nicotinamide adenine dinucleotide (NAD) . NAD is a crucial coenzyme found in all living cells, involved in redox reactions and other cellular processes .
Pharmacokinetics
The pharmacokinetics of nonanediamide, like other non-steroidal anti-inflammatory drugs (NSAIDs), involves absorption, distribution, metabolism, and excretion (ADME). Generally, NSAIDs are well absorbed from the gastrointestinal tract . They are highly bound to plasma proteins, which limits their distribution to extracellular spaces . The elimination of these drugs largely depends on hepatic biotransformation, with renal excretion of unchanged drug usually being small .
Result of Action
The primary result of nonanediamide’s action is its analgesic or pain-relieving effect . This is achieved through its agonistic action on the VR1 receptor, leading to modulation of pain signals . Nonanediamide has also been studied for its anti-inflammatory properties and has shown promising results .
Action Environment
The action, efficacy, and stability of nonanediamide can be influenced by various environmental factors. For instance, the presence of other substances can affect its absorption and metabolism . Moreover, factors such as pH and temperature can potentially impact the stability and activity of nonanediamide.
生化分析
Biochemical Properties
Nonanediamide plays a crucial role in biochemical reactions, particularly in reducing inflammation. It interacts with various enzymes, proteins, and other biomolecules. For instance, Nonanediamide reduces the translocation of NF-κB, a protein complex that controls the transcription of DNA, cytokine production, and cell survival . It also inhibits the expression of COX-2 and p-ERK, enzymes involved in the inflammatory response . Additionally, Nonanediamide decreases the release of proinflammatory cytokines and the incidence of nitrotyrosine and poly(ADP)ribose in the colon .
Cellular Effects
Nonanediamide has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, Nonanediamide has been shown to reduce the viability of cerebellar neurons by inhibiting fatty acid amide hydrolase, an enzyme that degrades endocannabinoids . This inhibition leads to increased levels of endocannabinoids, which can induce cellular death through the formation of apoptotic bodies and DNA fragmentation .
Molecular Mechanism
The molecular mechanism of Nonanediamide involves its interaction with specific biomolecules. Nonanediamide exerts its effects by binding to and inhibiting enzymes such as fatty acid amide hydrolase . This inhibition prevents the degradation of endocannabinoids, leading to increased levels of these signaling molecules. The elevated endocannabinoid levels then activate cell death pathways, resulting in apoptosis . Additionally, Nonanediamide reduces the translocation of NF-κB and inhibits the expression of COX-2 and p-ERK, further contributing to its anti-inflammatory effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Nonanediamide can change over time. Studies have shown that Nonanediamide is relatively stable and does not degrade quickly . Long-term exposure to Nonanediamide can lead to sustained anti-inflammatory effects and prolonged inhibition of enzyme activity . In vitro and in vivo studies have demonstrated that Nonanediamide maintains its efficacy over extended periods, making it a promising candidate for therapeutic applications .
Dosage Effects in Animal Models
The effects of Nonanediamide vary with different dosages in animal models. At low doses, Nonanediamide exhibits anti-inflammatory properties without causing significant adverse effects . At higher doses, Nonanediamide can induce cellular death and other toxic effects . Studies have shown that there is a threshold dose beyond which the adverse effects of Nonanediamide become more pronounced . Therefore, careful dosage optimization is essential to maximize the therapeutic benefits while minimizing potential toxicity.
Metabolic Pathways
Nonanediamide is involved in several metabolic pathways, including those related to lipid metabolism and inflammation . It interacts with enzymes such as fatty acid amide hydrolase, which plays a crucial role in the degradation of endocannabinoids . By inhibiting this enzyme, Nonanediamide increases the levels of endocannabinoids, which can modulate various physiological processes . Additionally, Nonanediamide affects metabolic flux and metabolite levels, contributing to its overall biochemical effects .
Transport and Distribution
Nonanediamide is transported and distributed within cells and tissues through specific transporters and binding proteins . It can interact with lipid transporters and binding proteins, facilitating its movement across cellular membranes . Once inside the cells, Nonanediamide can accumulate in specific compartments, such as the endoplasmic reticulum and mitochondria, where it exerts its biochemical effects .
Subcellular Localization
The subcellular localization of Nonanediamide is crucial for its activity and function. Nonanediamide is primarily localized in the endoplasmic reticulum and mitochondria, where it interacts with various enzymes and proteins . This localization is facilitated by specific targeting signals and post-translational modifications that direct Nonanediamide to these compartments . The presence of Nonanediamide in these organelles allows it to modulate cellular processes such as inflammation and apoptosis effectively .
准备方法
Synthetic Routes and Reaction Conditions: Nonanediamide can be synthesized through the reaction of azelaic acid with ethanolamine. The process involves the formation of an amide bond between the carboxyl groups of azelaic acid and the amine groups of ethanolamine. The reaction typically requires a dehydrating agent to facilitate the removal of water and drive the reaction to completion.
Industrial Production Methods: In industrial settings, the synthesis of nonanediamide may involve the use of catalysts to enhance the reaction rate and yield. Common catalysts include acidic or basic catalysts, which help in the activation of the carboxyl group for nucleophilic attack by the amine. The reaction is usually carried out under controlled temperature and pressure conditions to optimize the yield and purity of the product.
化学反应分析
Types of Reactions: Nonanediamide undergoes various chemical reactions, including:
Oxidation: Nonanediamide can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of nonanediamide can lead to the formation of primary amines.
Substitution: The amide groups in nonanediamide can participate in substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of azelaic acid derivatives.
Reduction: Formation of nonanediamine.
Substitution: Formation of N-substituted nonanediamide derivatives.
相似化合物的比较
Nonanediamide can be compared with other similar compounds, such as:
Palmitoylethanolamide: Another member of the ALIAmides family, known for its anti-inflammatory and analgesic properties.
Uniqueness: Nonanediamide is unique due to its specific molecular structure, which allows it to interact with various biological pathways and exhibit a range of biological activities
属性
IUPAC Name |
nonanediamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c10-8(12)6-4-2-1-3-5-7-9(11)13/h1-7H2,(H2,10,12)(H2,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJXWKBZRTWEWBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCC(=O)N)CCCC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30291287 | |
| Record name | azelamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30291287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1842-72-4 | |
| Record name | Nonanediamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1842-72-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 99225 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001842724 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nonanediamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99225 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Nonanediamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74680 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | azelamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30291287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | nonanediamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the solubility-enhancing properties of azelamide (nonanediamide) and its derivatives?
A1: Azelamide and its tetramethyl-substituted derivatives have demonstrated significant solubility enhancement of glutethimide in aqueous solutions. This effect is attributed to the ability of these compounds to form aggregates, potentially micelles, at concentrations slightly higher than those observed for typical surfactants. [] The critical micelle concentration (CMC) for azelamide was found to be 0.031 M. [] Above this concentration, the solubility of glutethimide increased significantly, suggesting a micellar type of solubilization. []
Q2: Does azelamide exhibit any corrosion inhibition properties?
A2: While not directly addressed in the provided research, a closely related compound, N1,N9-bis(6-methylbenzo[d]thiazole-2-yl)nonanediamide, has shown promising corrosion inhibition properties for mild steel in sulfuric acid. [] This suggests that azelamide derivatives, particularly those with aromatic substituents, might possess similar corrosion-inhibiting characteristics.
Q3: How does the structure of azelamide derivatives affect their antimycobacterial activity?
A3: Research indicates that the antimycobacterial activity of N,N'-diarylalkanediamides, a class of compounds to which azelamide belongs, is influenced by the lipophilicity of the acid used in their synthesis. [] Specifically, only the N,N'-diarylethanediamides and N,N'-diarylbutanediamides exhibited antimycobacterial activity. [] This suggests that shorter chain lengths within this class of compounds might be favorable for activity against mycobacteria.
Q4: Can azelamide be used to modify the properties of cellulose-based materials?
A4: Yes, azelamide can be polymerized on the surface of cellulose sheets through interfacial polycondensation. [] This process forms a polyamide film that adheres to the cellulose, potentially enhancing properties like impermeability. Research has shown that poly(1,6-hexanediamine azelamide) films created through this method exhibit good air, water, and oil resistance when applied to cellulose paper. []
Q5: What are the potential applications of azelamide in material science based on its thermal properties?
A5: Azelamide's melting point has been reported as 214°C, with a heat of fusion of 27 cal/g. [] This information, combined with data on its polyesters (e.g., decamethylene azelate), can be valuable for understanding its potential applications in material science, particularly in the development of polymers with specific thermal properties. [] For instance, understanding these properties is crucial for applications requiring specific melting points or predictable behavior at elevated temperatures.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{1-[(5-Fluoropyridin-3-yl)methyl]pyrrolidin-2-yl}-1-phenylethan-1-one](/img/structure/B1653361.png)
![1-Azaspiro[5.6]dodecane](/img/structure/B1653363.png)
![N-Methyl-3-phenylbicyclo[1.1.1]pentan-1-amine](/img/structure/B1653364.png)
![Tert-butyl N-[(3aR,4S,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-isoindol-4-yl]carbamate](/img/structure/B1653365.png)
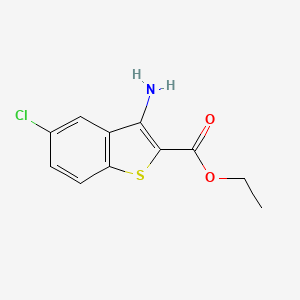
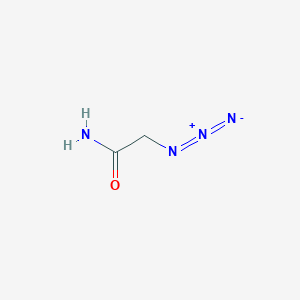
![7-Ethyl-1,3-dimethylpyrimido[4,5-b]quinoline-2,4-dione](/img/structure/B1653369.png)

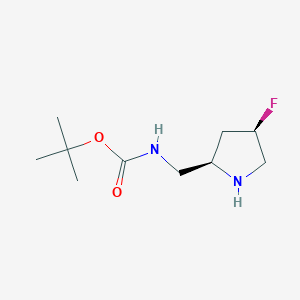

![tert-Butyl (2S,3R)-3-amino-6-oxo-[2,4'-bipiperidine]-1'-carboxylate](/img/structure/B1653379.png)
